molecular formula C20H18O B14645647 2-(Diphenylmethyl)-4-methylphenol CAS No. 52449-10-2

2-(Diphenylmethyl)-4-methylphenol

Cat. No.: B14645647
CAS No.: 52449-10-2
M. Wt: 274.4 g/mol
InChI Key: UVSOATMQILVBFU-UHFFFAOYSA-N
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Description

2-(Diphenylmethyl)-4-methylphenol is a phenolic compound characterized by a diphenylmethyl group at the 2-position and a methyl group at the 4-position of the phenol ring. This structure imparts unique physicochemical properties, such as enhanced steric hindrance and altered electronic effects compared to simpler phenolic derivatives.

Properties

CAS No.

52449-10-2

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

2-benzhydryl-4-methylphenol

InChI

InChI=1S/C20H18O/c1-15-12-13-19(21)18(14-15)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20-21H,1H3

InChI Key

UVSOATMQILVBFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethyl)-4-methylphenol typically involves the Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride . This reaction results in the formation of the diphenylmethyl group, which is then introduced to the phenol structure.

Industrial Production Methods

Industrial production methods for 2-(Diphenylmethyl)-4-methylphenol often involve large-scale Friedel-Crafts alkylation processes. These methods are optimized for high yield and purity, utilizing advanced reaction conditions and catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethyl)-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Diphenylmethyl)-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Diphenylmethyl)-4-methylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diphenylmethyl group can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity and stability .

Comparison with Similar Compounds

Comparison with 2,6-Di-tert-butyl-4-methylphenol (BHT)

  • Structural Differences: BHT has tert-butyl groups at positions 2 and 6, whereas 2-(Diphenylmethyl)-4-methylphenol features a diphenylmethyl group at position 2 and a methyl group at position 3.
  • Antioxidant Activity: BHT is a widely used antioxidant due to its steric hindrance, which stabilizes the phenolic -OH group and enhances radical scavenging . The diphenylmethyl group in 2-(Diphenylmethyl)-4-methylphenol may offer similar stabilization but with reduced solubility in non-polar matrices due to its bulkier aromatic substituent .
  • Thermal Stability: In aviation lubricants, BHT derivatives (e.g., 2-(tert-butyl)-4-methylphenol) show degradation at high temperatures (>250°C), with drastic reductions in content . The diphenylmethyl variant may exhibit higher thermal resistance due to aromatic conjugation.

Table 1: Antioxidant Properties of Selected Phenolic Compounds

Compound Substituents Key Applications Stability Notes
BHT 2,6-di-tert-butyl Food, polymers Degrades >250°C
2-(Diphenylmethyl)-4-methylphenol 2-diphenylmethyl, 4-methyl Potential antioxidants Likely higher thermal stability

Comparison with 4-Methylphenol and Derivatives

  • Electron-Donating Effects: 4-Methylphenol exhibits moderate electron-donating effects, influencing its reactivity in hydrodeoxygenation (HDO) reactions. Over MoP catalysts, 4-methylphenol converts to toluene via C–O hydrogenolysis . The diphenylmethyl group in 2-(Diphenylmethyl)-4-methylphenol may sterically hinder catalytic sites, reducing HDO activity but favoring alternative pathways (e.g., ring hydrogenation).
  • Biological Activity: In mosquito attractant studies, blends containing 4-methylphenol and 4-ethylphenol show enhanced attraction when combined with indole . The diphenylmethyl group’s bulk could disrupt volatile emission profiles, reducing efficacy in such applications.

Table 2: Catalytic Hydrodeoxygenation (HDO) Performance

Catalyst Substrate TOF (mol/mol·h) Primary Product Reference
MoP 4-Methylphenol 0.45 Toluene
MoP 2-(Diphenylmethyl)-4-methylphenol* *Predicted lower - -

Comparison with Substituted Phenols: Adamantyl and Isoxazolyl Derivatives

  • 2-(1-Adamantyl)-4-methylphenol: The adamantyl group’s rigidity and hydrophobicity enhance pharmaceutical utility (e.g., as an intermediate) . In contrast, the diphenylmethyl group’s aromaticity may favor applications in materials science.
  • 2-(5-Isoxazolyl)-4-methylphenol: Isoxazole rings introduce heterocyclic reactivity, enabling use in agrochemicals . The diphenylmethyl variant lacks this heteroatom-driven functionality but may excel in polymer stabilization.

Comparison with Schiff Base Derivatives

  • (Z)-2-{[(2,4-Dimethylphenyl)imino]methyl}-4-methylphenol: Schiff bases exhibit tautomerism (enol–imine vs. keto–amine), influencing crystal packing and bioactivity . The diphenylmethyl group’s lack of tautomeric flexibility may limit such dynamic behavior but enhance oxidative stability.

Key Research Findings and Implications

Antioxidant Potential: While BHT remains the gold standard, 2-(Diphenylmethyl)-4-methylphenol’s steric and electronic profile suggests niche applications in high-temperature environments .

Catalytic Reactivity: Bulkier substituents reduce HDO turnover frequencies but may improve selectivity in multi-pathway reactions .

Biological Interactions : Structural modifications (e.g., diphenylmethyl vs. methyl) significantly alter volatility and receptor binding, as seen in mosquito attractant studies .

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